molecular formula C6H10N4O2 B2974071 3-nitro-1-propyl-1H-pyrazol-5-amine CAS No. 2226182-13-2

3-nitro-1-propyl-1H-pyrazol-5-amine

Cat. No.: B2974071
CAS No.: 2226182-13-2
M. Wt: 170.172
InChI Key: BYLFSHHCAUOXOF-UHFFFAOYSA-N
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Description

3-nitro-1-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a nitro group and an amine group in this compound makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-arylhydrazones with nitroolefins, which allows for the regioselective formation of pyrazoles . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of 3-amino-1-propyl-1H-pyrazol-5-amine, while substitution reactions can yield various substituted pyrazole derivatives .

Scientific Research Applications

3-nitro-1-propyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-nitro-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro and amine groups play a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-1-propyl-1H-pyrazol-5-amine is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

5-nitro-2-propylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLFSHHCAUOXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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